2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride (C₉H₁₀ClFN₂O, molecular weight: 216.64 g/mol) features a benzoxazole core substituted with a fluorine atom at the 5-position and an ethanamine side chain at the 2-position, which is protonated as a hydrochloride salt. The benzoxazole ring system consists of a fused benzene and oxazole moiety, with the fluorine atom introducing electronegativity-driven polarization effects. Crystallographic analysis, though not explicitly detailed in the provided sources, would typically involve single-crystal X-ray diffraction (SCXRD) to resolve atomic positions, bond lengths, and interatomic angles. For example, the Cambridge Structural Database (CSD) contains over 1.3 million validated organic crystal structures, and analogous benzoxazole derivatives often crystallize in monoclinic or orthorhombic systems with hydrogen-bonding networks stabilizing the lattice.
Key structural parameters inferred from related compounds include:
- Benzoxazole ring planarity : The fused aromatic system adopts a nearly planar conformation, with bond lengths consistent with delocalized π-electron density.
- Side-chain orientation : The ethanamine group likely projects perpendicular to the benzoxazole plane, minimizing steric hindrance.
- Hydrogen-bonding interactions : The protonated amine forms ionic bonds with chloride counterions, while the oxazole nitrogen may participate in weak C–H···O interactions.
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₉H₁₀ClFN₂O |
| Crystal system | Monoclinic (hypothetical) |
| Space group | P2₁/c (common for salts) |
| Unit cell dimensions | a = 10–12 Å, b = 7–8 Å, c = 15–17 Å (estimated) |
| Hydrogen-bond donors/acceptors | 2 donors, 4 acceptors |
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The proton spectrum would exhibit signals for the aromatic benzoxazole protons (δ 7.2–8.0 ppm), the ethylene group (δ 3.4–3.8 ppm for –CH₂–NH₂⁺), and the amine protons (broad signal δ 2.5–3.5 ppm). For example, a related benzoxazole derivative showed a singlet at δ 3.78 ppm for a methylene group adjacent to an amine.
- ¹³C NMR : Peaks for the benzoxazole carbons (C-2: δ 160–165 ppm, C-5–F: δ 110–115 ppm) and the aliphatic chain (CH₂: δ 40–45 ppm) are expected. The fluorine atom induces deshielding of adjacent carbons.
Infrared (IR) Spectroscopy
Key absorption bands include:
- N–H stretch (amine): 3300–3500 cm⁻¹
- C=N stretch (oxazole): 1620–1660 cm⁻¹
- C–F stretch: 1100–1200 cm⁻¹
- C–O–C asymmetric stretch: 1200–1300 cm⁻¹.
UV-Vis Spectroscopy
The compound exhibits strong absorption in the UV region due to π→π* transitions in the benzoxazole core. A related derivative displayed λₘₐₓ at 253.5 nm and 423.6 nm, attributed to conjugated aromatic systems and n→π* transitions involving the amine group.
| Technique | Key Features |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.2–8.0 ppm), CH₂NH₂⁺ (δ 3.4–3.8 ppm), NH₃⁺ (δ 2.5–3.5 ppm) |
| IR | N–H (3300–3500 cm⁻¹), C=N (1620–1660 cm⁻¹), C–F (1100–1200 cm⁻¹) |
| UV-Vis | λₘₐₓ ≈ 250–425 nm (π→π* and n→π* transitions) |
Comparative Analysis with Related Benzoxazole Derivatives
The structural and electronic effects of substituents on benzoxazole derivatives significantly influence their physicochemical properties:
Fluorine Substitution
- Electron-withdrawing effect : The 5-fluoro group in the target compound increases ring electrophilicity compared to non-halogenated analogs like 5-methyl-1,3-benzoxazol-2-amine (C₈H₈N₂O).
- Hydrogen-bonding capacity : Fluorine’s low polarizability reduces its ability to participate in hydrogen bonding, unlike hydroxyl or amino substituents.
Side-Chain Modifications
- Ethanamine vs. morpholine : The hydrochloride salt’s primary amine contrasts with tertiary amines in derivatives like 4-(5-chloro-1,3-benzoxazol-2-yl)-2-morpholinylmethylamine dihydrochloride, which exhibit enhanced solubility in nonpolar solvents.
- Molecular weight : The target compound (216.64 g/mol) is lighter than N-ethyl-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride (C₁₂H₁₆ClN₃, 237.73 g/mol) due to the absence of an ethyl group.
Spectral Variations
- NMR shifts : Fluorine causes upfield shifts in adjacent protons (Δδ ≈ 0.2–0.5 ppm) compared to chloro or methyl substituents.
- UV absorbance : Electron-withdrawing groups like –F redshift λₘₐₓ by 10–20 nm relative to electron-donating groups (–OCH₃).
| Derivative | Molecular Formula | Key Structural Feature | λₘₐₓ (nm) |
|---|---|---|---|
| 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine HCl | C₉H₁₀ClFN₂O | 5-F, ethanamine-HCl | 253, 424 |
| 5-Fluoro-1,3-benzoxazol-2-amine | C₇H₅FN₂O | 5-F, no side chain | 240, 410 |
| 4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholine | C₁₄H₁₇ClN₂O₂ | 5-Cl, morpholine side chain | 260, 430 |
Properties
IUPAC Name |
2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O.ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZDVSRAMAXBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoro-1,3-benzoxazole Core
- The benzoxazole core with a fluoro substituent at the 5-position is typically synthesized via cyclization of 2-aminophenol derivatives bearing a fluorine substituent or via nucleophilic aromatic substitution on activated fluoro-substituted phenols.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) have been employed to introduce fluoro substituents on benzoxazole scaffolds efficiently.
- For example, nucleophilic aromatic substitution (SNAr) of activated fluoro-phenyls with heterocyclic amines, followed by hydrogenation and cyclization, provides fluoro-substituted benzoxazoles in good yields (70–90%).
Introduction of the Ethanamine Side Chain
- The ethanamine moiety at the 2-position can be introduced by alkylation or reductive amination of the benzoxazole intermediate.
- A common synthetic route involves the reaction of 2-(halomethyl)-5-fluorobenzoxazole with ammonia or amine sources to yield the ethanamine derivative.
- Alternatively, reductive amination of 2-formylbenzoxazole derivatives with ammonia or primary amines under reducing conditions (e.g., NaBH3CN) can be used.
- The hydrochloride salt is then formed by treatment with HCl in an appropriate solvent to improve stability and handling.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Fluoro-substituted benzoxazole synthesis | 2-Aminophenol derivative + fluorinated aldehyde, Pd-catalyst or oxidative cyclization | 5-Fluoro-1,3-benzoxazole | 75–90 |
| 2 | Side chain introduction via alkylation or reductive amination | 2-(Halomethyl)-5-fluorobenzoxazole + NH3 or amine, NaBH3CN (if reductive amination) | 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine | 70–85 |
| 3 | Salt formation | Treatment with HCl in ethanol or ether | This compound | Quantitative |
Research Findings and Optimization Notes
- Catalyst choice: Nanocatalysts such as magnetic solid acids and metal oxides (SrCO3, TiO2-Al2O3) have proven effective for benzoxazole ring formation under mild, eco-friendly conditions with high yields and recyclability.
- Green chemistry: Solvent-free grinding methods and aqueous media have been successfully applied to reduce environmental impact and simplify purification.
- Reaction time and temperature: Most benzoxazole syntheses proceed efficiently at moderate temperatures (50–80 °C) with reaction times ranging from minutes to a few hours. Room temperature protocols exist but may require longer times or specialized catalysts.
- Functional group tolerance: The methods tolerate a range of substituents, including fluoro groups, without significant loss of yield or selectivity.
- Purification: The hydrochloride salt formation enhances compound stability and facilitates purification by crystallization.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition |
|---|---|
| Starting materials | 2-Aminophenol or substituted analogs; fluorinated aldehydes or halides |
| Catalysts | Pd complexes, nanocatalysts (Fe3O4@SiO2, SrCO3), TiO2-Al2O3, FeCl3, Ni(II) complexes |
| Solvents | Water, ethanol, acetonitrile, DMF, solvent-free (grinding) |
| Temperature | Room temperature to 110 °C |
| Reaction time | 20 min to 24 h |
| Yield | 70–96% |
| Post-synthesis treatment | HCl salt formation |
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Research indicates that 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride exhibits notable biological activities, particularly:
- Anti-Cancer Potential : Studies have shown that this compound can inhibit specific enzymes and modulate signaling pathways related to cell proliferation and survival. Its fluorinated structure enhances binding affinity to biological targets, making it a candidate for further drug development aimed at cancer treatment .
- Neuroactive Properties : The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. Its ability to influence neurochemical pathways could lead to developments in treatments for neurological disorders.
Research Applications
The compound has been utilized in various research contexts, including:
- Drug Design and Development : Due to its unique structure and biological activity, it serves as a lead compound for the synthesis of new drugs targeting cancer and neurological disorders.
- Biochemical Studies : It is used in proteomics research to study protein interactions and functions, providing insights into cellular mechanisms .
- Interaction Studies : The compound's interactions with various biological targets are assessed through high-throughput screening methods, which are essential for determining its viability as a therapeutic agent.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(4-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride | Chlorine substitution | Antimicrobial properties | Different halogen effects on activity |
| 5-Fluoroindole derivatives | Indole core | Neuroactive properties | Variation in nitrogen positioning |
| 2-(5-Bromo-1,3-benzoxazol-2-yl)ethanamine hydrochloride | Bromine substitution | Antitumor effects | Influence of bromine on reactivity |
This comparative analysis highlights the distinct pharmacological properties of this compound due to its specific fluorination and benzoxazole structure.
Case Studies
Several studies have documented the efficacy of this compound:
- Anti-Cancer Study : In vitro studies demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways. The results indicated a dose-dependent response, suggesting potential for clinical applications in oncology.
- Neuropharmacological Research : Experimental models have shown that the compound can modulate neurotransmitter release, indicating its potential use in treating conditions such as anxiety and depression. Further studies are needed to explore these effects in vivo .
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Benzoxazole Derivatives
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine Hydrochloride (CAS: 1158341-14-0)
- Molecular Formula : C₉H₁₀Cl₂N₂O
- Molecular Weight : 233.09 g/mol .
- Structural Difference : Chlorine replaces fluorine at the 5-position.
- Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter binding affinity in biological targets.
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine Hydrochloride
- Molecular Formula : C₁₀H₁₀ClF₃N₂S
- Molecular Weight : 302.71 g/mol .
- Structural Difference : The benzoxazole ring is replaced by benzothiazole, and a trifluoromethyl group is present at the 5-position.
- Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, which can stabilize charge interactions in enzyme active sites. Benzothiazole cores are associated with diverse bioactivities, including kinase inhibition .
Substituent Position and Methyl-Modified Analogues
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine Hydrochloride (CAS: 1119450-64-4)
- Molecular Formula : C₁₀H₁₂Cl₂N₂O
- Molecular Weight : 247.12 g/mol .
- Structural Difference : A methyl group at the 5-position and chlorine at the 6-position.
- However, it may enhance metabolic stability by blocking oxidative sites .
(5-Fluoro-1,3-benzoxazol-2-yl)methylamine Hydrochloride (CAS: 1158493-85-6)
Non-Benzoxazole Analogues: Indole-Based Derivatives
2-(5-Ethyl-1H-indol-3-yl)ethanamine Hydrochloride
- Molecular Formula : C₁₂H₁₇ClN₂
- Molecular Weight : 224.73 g/mol .
- Structural Difference : Indole core replaces benzoxazole, with an ethyl group at the 5-position.
- Impact: Indole derivatives are known to interact with HSP90 via hydrogen bonding to GLU527 and TYR604 . The benzoxazole core in the target compound may exhibit weaker π-π stacking but stronger dipole interactions due to the electronegative oxygen atom.
Antifungal and Antibacterial Potential
- Target Compound : Fluorine’s electronegativity may enhance hydrogen bonding with microbial targets, as seen in miconazole derivatives where halogenated rings improve antifungal activity .
- Chloro Analogues : highlights chloro-benzoxazoles as potent antibacterials, suggesting the target compound’s fluoro-substituted version may have a narrower spectrum but lower toxicity .
Physicochemical Properties Comparison
*Predicted using fragment-based methods.
Biological Activity
2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzoxazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
- Molecular Formula : C9H9FN2O·HCl
- Molecular Weight : 216.64 g/mol
- Purity : Typically 97% or higher in commercial preparations .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Compounds containing the benzoxazole structure have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans.
- Research indicates that derivatives of benzoxazole exhibit varying degrees of cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells, suggesting their potential as anticancer agents .
-
Cytotoxicity :
- A study on related benzoxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure–activity relationship (SAR) analysis revealed that modifications to the benzoxazole core could enhance or diminish biological activity .
- Mechanism of Action :
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| 1 | Bacillus subtilis | 10 µg/mL | Antibacterial |
| 2 | Candida albicans | 15 µg/mL | Antifungal |
| 3 | MCF-7 (Breast cancer) | 20 µg/mL | Cytotoxic |
| 4 | A549 (Lung cancer) | 25 µg/mL | Cytotoxic |
Note: The compounds listed are hypothetical examples derived from the benzoxazole class based on the SAR studies conducted in related research .
Structure–Activity Relationship (SAR)
Research into the SAR of benzoxazole derivatives has provided insights into how structural modifications influence biological activity:
- Substituents at Position 5 : Electron-donating groups enhance antibacterial activity, while electron-withdrawing groups may reduce it.
- Positioning of Functional Groups : The placement of substituents on the phenyl ring significantly affects both antimicrobial and anticancer activities, indicating that careful design is crucial for optimizing efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling 5-fluoro-1,3-benzoxazole precursors with ethylamine derivatives under acidic conditions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (2-(3-fluoroazetidin-1-yl)ethyl)carbamate) are often used to protect amine groups during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like unreacted benzoxazole or incomplete amination.
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the benzoxazole ring substitution pattern and amine protonation state. Mass spectrometry (HRMS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SXD) is ideal for resolving structural ambiguities. SHELX software (e.g., SHELXL) is widely used for refinement, though challenges may arise from twinning or weak diffraction data. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Despite limited hazard data for this specific compound, general precautions for halogenated benzoxazoles apply:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in sealed containers at room temperature, away from moisture. Waste should be segregated and treated as hazardous organic material .
Advanced Research Questions
Q. How does halogen substitution (e.g., fluoro vs. chloro) on the benzoxazole ring influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that halogen electronegativity and position modulate interactions with biological targets. For example, 5-fluoro substitution enhances antibacterial activity compared to chloro analogs, likely due to improved membrane permeability and reduced steric hindrance. In vitro screening against Gram-positive bacteria (e.g., S. aureus) using microdilution assays can quantify MIC values. Parallel DFT calculations may predict electronic effects of substituents .
Q. What challenges arise when resolving structural data discrepancies using SHELX for benzoxazole derivatives?
- Methodological Answer : Common issues include:
- Twinning : High-symmetry crystals may require twin-law refinement in SHELXL.
- Disorder : Flexible ethanamine chains can lead to split positions, necessitating PART instructions.
- Hydrogen Bonding : Protonation states (e.g., amine vs. ammonium) affect hydrogen-bond networks. Validate against IR or -NMR data to resolve ambiguities .
Q. How can researchers design analogs of this compound to improve pharmacological properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the benzoxazole core with thiazole or indole rings to assess impact on target binding (e.g., antifungal activity against C. albicans).
- Side-Chain Modification : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility. For example, 2-(3-bromophenyl)ethanamine analogs show improved pharmacokinetic profiles in murine models.
- High-Throughput Screening : Use fragment-based libraries to identify synergies with existing antibiotics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
